Cas no 1891209-04-3 (N-(3-methoxy-2-methylphenyl)methylhydroxylamine)

N-(3-methoxy-2-methylphenyl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
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- N-(3-methoxy-2-methylphenyl)methylhydroxylamine
- 1891209-04-3
- EN300-1765740
- N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine
-
- インチ: 1S/C9H13NO2/c1-7-8(6-10-11)4-3-5-9(7)12-2/h3-5,10-11H,6H2,1-2H3
- InChIKey: HXVAQTQJHSDPJB-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC(CNO)=C1C
計算された属性
- せいみつぶんしりょう: 167.094628657g/mol
- どういたいしつりょう: 167.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 41.5Ų
N-(3-methoxy-2-methylphenyl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1765740-0.25g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 0.25g |
$748.0 | 2023-09-20 | ||
Enamine | EN300-1765740-5.0g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 5g |
$2360.0 | 2023-06-03 | ||
Enamine | EN300-1765740-5g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 5g |
$2360.0 | 2023-09-20 | ||
Enamine | EN300-1765740-1g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 1g |
$813.0 | 2023-09-20 | ||
Enamine | EN300-1765740-10.0g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 10g |
$3500.0 | 2023-06-03 | ||
Enamine | EN300-1765740-0.05g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 0.05g |
$683.0 | 2023-09-20 | ||
Enamine | EN300-1765740-2.5g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 2.5g |
$1594.0 | 2023-09-20 | ||
Enamine | EN300-1765740-10g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 10g |
$3500.0 | 2023-09-20 | ||
Enamine | EN300-1765740-0.1g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 0.1g |
$715.0 | 2023-09-20 | ||
Enamine | EN300-1765740-0.5g |
N-[(3-methoxy-2-methylphenyl)methyl]hydroxylamine |
1891209-04-3 | 0.5g |
$781.0 | 2023-09-20 |
N-(3-methoxy-2-methylphenyl)methylhydroxylamine 関連文献
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
N-(3-methoxy-2-methylphenyl)methylhydroxylamineに関する追加情報
Introduction to N-(3-methoxy-2-methylphenyl)methylhydroxylamine (CAS No. 1891209-04-3)
N-(3-methoxy-2-methylphenyl)methylhydroxylamine, identified by its CAS number 1891209-04-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique aromatic structure and functional groups, exhibits potential applications in the development of novel therapeutic agents and biochemical research.
The molecular structure of N-(3-methoxy-2-methylphenyl)methylhydroxylamine consists of a phenyl ring substituted with both a methoxy group at the 3-position and a methyl group at the 2-position, coupled with a hydroxylamine moiety. This particular arrangement of substituents imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring influences its reactivity and interaction with biological targets, making it a promising candidate for further exploration.
In recent years, there has been growing interest in the development of bioactive molecules derived from aromatic hydrocarbons due to their diverse pharmacological profiles. N-(3-methoxy-2-methylphenyl)methylhydroxylamine has been studied for its potential role in modulating enzymatic activities and signaling pathways relevant to various diseases. Its structural features suggest that it may interact with proteins and enzymes in ways that could lead to therapeutic benefits.
One of the most compelling aspects of N-(3-methoxy-2-methylphenyl)methylhydroxylamine is its versatility in synthetic applications. The compound serves as a key intermediate in the synthesis of more complex molecules, including those designed for targeted drug delivery systems. Researchers have leveraged its reactivity to develop novel derivatives with enhanced pharmacokinetic properties, which could improve drug efficacy and reduce side effects.
The hydroxylamine functional group in N-(3-methoxy-2-methylphenyl)methylhydroxylamine is particularly noteworthy, as it is known to participate in various chemical transformations that are crucial for drug development. This group can undergo oxidation or reduction reactions, allowing for the introduction of additional functionalities or the modification of existing ones. Such flexibility makes it an attractive building block for medicinal chemists seeking to design innovative therapeutic agents.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of molecules like N-(3-methoxy-2-methylphenyl)methylhydroxylamine. By employing molecular modeling techniques, researchers can simulate interactions between this compound and biological targets, providing insights into its potential mechanisms of action. These studies have highlighted its potential as an inhibitor or modulator of enzymes involved in metabolic pathways relevant to inflammation, cancer, and neurodegenerative diseases.
The synthesis of N-(3-methoxy-2-methylphenyl)methylhydroxylamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The process typically begins with the preparation of 3-methoxy-2-methylbenzene, which is then subjected to nucleophilic substitution reactions to introduce the hydroxylamine group. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to enhance reaction efficiency and selectivity.
In addition to its pharmaceutical applications, N-(3-methoxy-2-methylphenyl)methylhydroxylamine has shown promise in biochemical research as a tool for studying enzyme mechanisms and protein interactions. Its unique structural features allow researchers to probe specific binding sites and understand how modifications at different positions on the aromatic ring affect biological activity. Such studies contribute valuable knowledge to the field of drug discovery and development.
The safety profile of N-(3-methoxy-2-methylphenyl)methylhydroxylamine is another critical consideration in its application. While preliminary studies suggest that it exhibits moderate toxicity at higher concentrations, further research is needed to fully assess its safety and potential side effects. Comprehensive toxicological evaluations are essential before it can be considered for clinical use.
In conclusion, N-(3-methoxy-2-methylphenyl)methylhydroxylamine (CAS No. 1891209-04-3) is a multifaceted compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features, reactivity, and biological relevance make it a valuable asset for researchers developing novel therapeutic agents. As our understanding of its properties continues to grow, so too will its applications in medicine and biotechnology.
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